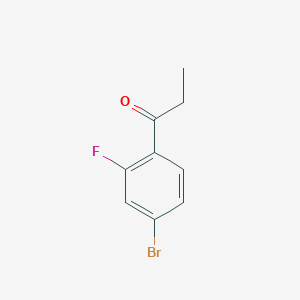
1-(4-Bromo-2-fluorophenyl)propan-1-one
Descripción general
Descripción
1-(4-Bromo-2-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8BrFO. It is a derivative of phenylpropanone, characterized by the presence of bromine and fluorine atoms on the aromatic ring.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-fluorophenyl)propan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study the effects of halogenated phenylpropanones on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Medicine: Its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Safety and Hazards
Métodos De Preparación
The synthesis of 1-(4-Bromo-2-fluorophenyl)propan-1-one typically involves the bromination and fluorination of phenylpropanone derivatives. One common method includes the reaction of 4-bromo-2-fluorobenzaldehyde with propanone under acidic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
1-(4-Bromo-2-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms enhance its reactivity and binding affinity to certain enzymes or receptors, leading to modulation of their activity. This compound may inhibit or activate specific biochemical pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
1-(4-Bromo-2-fluorophenyl)propan-1-one can be compared with other similar compounds, such as:
- 1-(4-Bromo-2-chlorophenyl)propan-1-one
- 1-(4-Bromo-2-methylphenyl)propan-1-one
- 1-(4-Bromo-2-iodophenyl)propan-1-one
These compounds share a similar phenylpropanone backbone but differ in the halogen substituents on the aromatic ringThis compound is unique due to the combined effects of bromine and fluorine, which may enhance its stability and reactivity compared to its analogs .
Propiedades
IUPAC Name |
1-(4-bromo-2-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWRVSQLVIYZRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594989 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259750-61-3 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1288068.png)
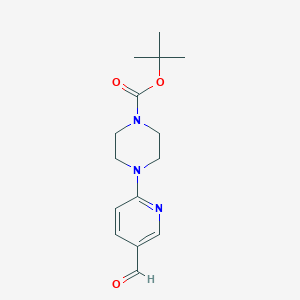
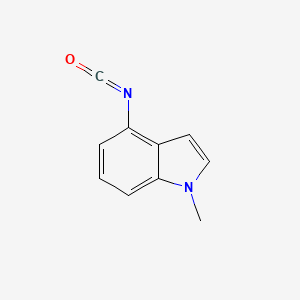

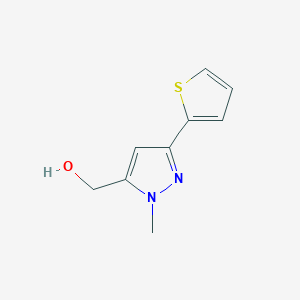

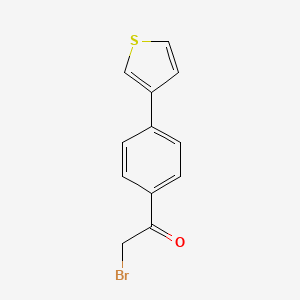
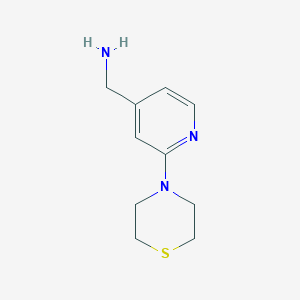



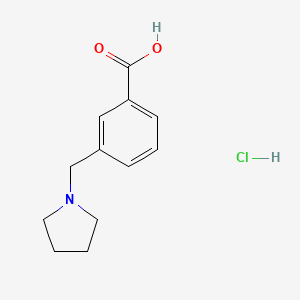
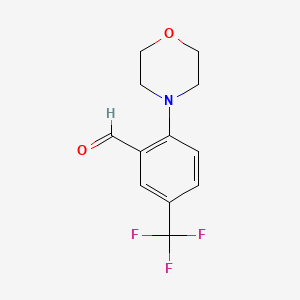
![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1288089.png)
